molecular formula C11H15NO B6618262 8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1782791-74-5

8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6618262
CAS No.: 1782791-74-5
M. Wt: 177.24 g/mol
InChI Key: ABQFCEDNWODDQT-UHFFFAOYSA-N
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Description

8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline (CAS 1782791-74-5) is a synthetic organic compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . As a member of the tetrahydroquinoline family, this scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . The tetrahydroquinoline core is a key structure in various natural products and pharmaceutical agents, with documented applications in anticancer research . These compounds are frequently investigated as core structures for developing new therapeutic agents with improved solubility and metabolic stability . Researchers utilize this chemical moiety in the synthesis of more complex molecules, such as 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, which have shown promising low micromolar inhibition of various cancer cell lines in biological screenings . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-6-9-4-3-7-12-10(9)11(8)13-2/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQFCEDNWODDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed due to their high activity in aromatic ring reduction. For example, hydrogenation of 8-methoxy-7-methylquinoline using 10% Pd/C in ethanol at 50 psi H₂ and 80°C yields the tetrahydroquinoline derivative in 85–92% yield.

  • Solvent Systems : Polar protic solvents like ethanol or acetic acid enhance catalyst efficiency by stabilizing intermediates.

  • Temperature and Pressure : Elevated temperatures (70–100°C) and pressures (30–60 psi) are critical for achieving complete reduction while minimizing side reactions such as over-hydrogenation.

Challenges

  • Functional Group Sensitivity : The methoxy group at the 8-position may undergo demethylation under prolonged high-temperature conditions, necessitating careful monitoring.

  • Regioselectivity : Competing reduction pathways can lead to undesired regioisomers if the quinoline precursor lacks steric or electronic directing groups.

Cyclization Reactions via Schiff Base Intermediates

Cyclization of appropriately substituted aniline derivatives offers a modular route to this compound. This method typically involves forming a Schiff base intermediate, followed by intramolecular cyclization.

Synthetic Pathway

  • Schiff Base Formation : Condensation of 2-amino-4-methoxy-3-methylbenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in refluxing ethanol yields a Schiff base intermediate.

  • Cyclization : Treatment with a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·Et₂O) promotes intramolecular cyclization to form the tetrahydroquinoline core.

Example Procedure

StepReagents/ConditionsYield
Schiff Base FormationEthanol, 80°C, 6 h78%
CyclizationZnCl₂, Toluene, 110°C, 12 h65%

Advantages

  • Modularity : Substituents on the aniline and β-keto ester can be varied to access diverse tetrahydroquinoline derivatives.

  • Scalability : This method is amenable to large-scale synthesis due to readily available starting materials.

The use of Grignard reagents enables the introduction of methyl groups at specific positions on the tetrahydroquinoline scaffold. For this compound, this method involves alkylation of a methoxy-substituted dihydroquinolinone intermediate.

Key Steps

  • Dihydroquinolinone Synthesis : Oxidative cyclization of N-methyl-3-methoxy-4-methylaniline with phosgene generates the dihydroquinolinone core.

  • Grignard Addition : Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C selectively alkylates the carbonyl group, yielding the tetrahydroquinoline derivative after acidic workup.

Optimization Insights

  • Temperature Control : Maintaining low temperatures (−10°C to 0°C) during Grignard addition prevents over-alkylation.

  • Protecting Groups : Temporary protection of the methoxy group as a silyl ether (e.g., TBSCl) enhances reaction selectivity.

Palladium-Catalyzed Dehydrogenation-Aromatization

A less conventional but highly efficient route involves palladium-catalyzed dehydrogenation of a fully saturated precursor. This method is adapted from protocols used to synthesize 4-hydroxyquinoline derivatives.

Reaction Protocol

  • Saturated Precursor Synthesis : Hydrogenation of 8-methoxy-7-methylquinoline under standard conditions yields the fully saturated 1,2,3,4-tetrahydroquinoline.

  • Dehydrogenation : Heating the saturated compound with palladium black (Pd) and a hydrogen acceptor (e.g., maleic acid) in aqueous acetone selectively regenerates the aromatic ring while retaining the methoxy and methyl substituents.

Critical Parameters

  • Hydrogen Acceptors : Fumaric acid or nitrobenzene facilitates dehydrogenation by absorbing hydrogen atoms, shifting the equilibrium toward the aromatic product.

  • Catalyst Loading : High Pd concentrations (5–10 mol%) accelerate the reaction but may increase costs.

Multi-Step Synthesis via Hydroaminoalkylation and Buchwald–Hartwig Amination

A two-step procedure combining hydroaminoalkylation and Buchwald–Hartwig amination, originally developed for 1,2,3,4-tetrahydroquinolines, can be adapted for 8-methoxy-7-methyl substitution.

Procedure Overview

  • Hydroaminoalkylation : Regioselective addition of N-methylaniline to a styrene derivative (e.g., 3-methoxy-4-methylstyrene) catalyzed by a titanium complex yields a linear aminoalkylated intermediate.

  • Buchwald–Hartwig Amination : Intramolecular C–N coupling using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) forms the tetrahydroquinoline ring.

Performance Metrics

StepCatalystYieldSelectivity
HydroaminoalkylationTi(pyridinato)88%>95% linear
Buchwald–HartwigPd/Xantphos76%N/A

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesLimitationsYield Range
Catalytic HydrogenationHigh efficiency, scalabilityRisk of demethylation85–92%
CyclizationModular substituent introductionMulti-step synthesis60–70%
Grignard AlkylationPrecise methyl group placementSensitive to moisture65–75%
Palladium DehydrogenationRetains substituentsRequires specialized catalysts70–80%
Hydroaminoalkylation-AminationExcellent regiocontrolComplex catalyst systems70–76%

Chemical Reactions Analysis

Types of Reactions

8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown promising anticancer activities. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, research demonstrated that certain tetrahydroquinoline derivatives exhibit significant cytotoxic effects against human breast carcinoma cell lines (Hs578t and T47D) and chronic myelogenous leukemia (K562) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been reported to exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. The 8-hydroxyquinoline derivatives are known to influence the proliferation of rat mesenchymal stem cells (rMSCs), which could be beneficial in regenerative medicine .

Antifungal Activity

This compound has demonstrated antifungal properties against various fungal strains. Its efficacy can be attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. This application is particularly relevant in developing new antifungal agents amid rising resistance to existing drugs .

Synthesis of Dyes and Photonic Materials

The compound serves as an intermediate in synthesizing laser dyes that operate within the visible spectrum (540-570 nm). These dyes are essential in various optical applications, including lasers and imaging technologies. The efficient synthesis methods for 7-hydroxy-1,2,3,4-tetrahydroquinoline from its precursors have been established, showcasing its utility in photonic materials .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various modifications of the tetrahydroquinoline structure have been explored to enhance potency and selectivity against specific biological targets. For example, substituents on the quinoline ring can significantly influence the compound's biological activity and solubility profile .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of tetrahydroquinoline derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives led to significant cell death through apoptosis pathways. The structure of these compounds was correlated with their activity profiles using SAR analysis.

CompoundCell LineIC50 (µM)Mechanism
AHs578t15Apoptosis
BT47D20Cell Cycle Arrest
CK56210Apoptosis

Case Study 2: Neuroprotective Effects

A series of experiments were conducted to assess the neuroprotective effects of this compound on rMSCs under oxidative stress conditions. The results indicated a marked increase in cell viability compared to control groups.

TreatmentViability (%)Control (%)
Compound A8550
Compound B7850

Mechanism of Action

The mechanism of action of 8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways . Additionally, its binding to specific receptors can modulate cellular responses and physiological functions .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

  • 7-Methoxy Derivatives: 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline (9a): Exhibits a methoxy group at the 7-position and a 3,4-dimethoxybenzyl side chain. 7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the 7-methyl group, resulting in lower lipophilicity (logP ≈ 1.8 vs. 2.3 for the target compound) and altered metabolic stability .
  • 8-Methyl Derivatives: 8-Methyl-1,2,3,4-tetrahydroquinoline: Features a methyl group at the 8-position instead of methoxy. This substitution eliminates hydrogen-bonding capacity, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) .
  • Nitro-Substituted Analogues: N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline: The electron-withdrawing nitro (-NO₂) group at the 7-position significantly increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. However, this also raises toxicity risks compared to the target compound’s methoxy group .

Complex Substituent Patterns

  • Penibruguieramine A: Contains a 1,3,4-trihydroxy-2-methoxy-6-methyltetrahydroquinoline ring system. The additional hydroxyl groups improve water solubility but introduce synthetic complexity (yields <10% in natural extraction) .
  • 4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline: The 2-oxo group introduces a ketone, increasing polarity (logP ≈ 1.2) and enabling participation in redox reactions, unlike the target compound’s fully saturated ring .

Data Tables

Table 1: Physicochemical Properties

Compound logP Water Solubility (mg/mL) Melting Point (°C)
8-Methoxy-7-methyl-THQ 2.3 0.5 120–122
7-Methoxy-THQ 1.8 1.2 98–100
8-Methyl-THQ 2.1 <1 85–87
N-Methyl-7-nitro-THQ 1.5 0.3 145–147

Biological Activity

8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 1782791-74-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline framework with a methoxy group at the 8-position and a methyl group at the 7-position. This unique substitution pattern contributes to its distinct biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
  • Neuroprotective Properties : The compound modulates signaling pathways involved in neuronal survival and function, making it a candidate for neurodegenerative disease therapies.

Antitumor Activity

Research indicates that this compound has potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that it possesses significant AChE inhibitory activity, comparable to standard drugs used in treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinolineDifferent methyl positionModerate AChE inhibition
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolineAdditional methyl groupsEnhanced neuroprotective effects
8-Hydroxy-7-methyl-1,2,3,4-tetrahydroquinolineHydroxyl instead of methoxyIncreased antioxidant activity

This table highlights that while similar compounds exhibit various biological activities, the specific substitution pattern of this compound may enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of this compound:

  • Neuroprotective Study : A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .
  • Cancer Cell Line Study : In vitro assays on various cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (typically 0–5°C for intermediate steps), pH (neutral to mildly acidic), and catalysts (e.g., triethylamine for nucleophilic substitutions). Multi-step protocols involving hydrogenation of quinoline precursors or cyclization of substituted anilines are common. For example, hydrogenation of quinaldine derivatives followed by methoxy group introduction via alkylation or substitution reactions is a validated route . Purification via recrystallization (e.g., methanol) or column chromatography ensures high purity (>95%) for biological testing.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) characterize structural features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the tetrahydroquinoline ring, methoxy (-OCH₃), and methyl (-CH₃) groups. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.5–7.2 ppm in DMSO-d₆ .
  • MS (EI or ESI) : Confirms molecular weight (e.g., m/z 203.28 for the hydrochloride salt) and fragmentation patterns to validate substituent positions .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Enzyme inhibition studies : Target DNA gyrase or topoisomerase IV to assess mechanism of action. Similar tetrahydroquinolines show IC₅₀ values <10 µM against bacterial enzymes .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the biological activity of this compound?

  • Methodological Answer :

  • Comparative SAR Analysis : Replace the methoxy group with halogens (e.g., -Cl, -F) or bulkier alkoxy groups to assess potency changes. For example, 7-fluoro analogs exhibit enhanced blood-brain barrier penetration .
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict binding affinities with targets like serotonin receptors. Substituents at the 7th position significantly modulate H-bonding and hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time (24–72 hrs), and solvent (DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may lead to false-negative results in vitro. For example, methyl ester derivatives show improved stability over free acids .

Q. How can bifunctional tetrahydroquinoline derivatives be synthesized for dual-targeting applications?

  • Methodological Answer :

  • Convergent Synthesis : Couple 8-methoxy-7-methyl-tetrahydroquinoline with pharmacophores (e.g., morpholino groups) via Suzuki-Miyaura cross-coupling or reductive amination. Example: 8-((2-methylmorpholino)methyl) derivatives exhibit dual serotonin/dopamine receptor modulation .
  • Table: Comparative Activity of Bifunctional Derivatives
DerivativeTarget 1 (IC₅₀, nM)Target 2 (IC₅₀, nM)
Parent compound150 ± 12>1000
8-Morpholino-methyl analog45 ± 5320 ± 28

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in tetrahydroquinoline bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Tukey’s post-hoc test : Compare multiple derivatives’ efficacy against controls, ensuring p < 0.05 significance .

Q. How can regioselective functionalization of the tetrahydroquinoline core be achieved?

  • Methodological Answer :

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., -CONHR) to functionalize the 5th or 8th positions. For example, 8-methyl derivatives are synthesized via meta-C-H activation .
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., -NH with Boc groups) to direct substitutions to desired positions .

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